2-(5-bromo-1H-indol-2-yl)propan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromo-1H-indol-2-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2,14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKJUYYZVGMCFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(N1)C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868692-02-8 | |
| Record name | 2-(5-bromo-1H-indol-2-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Elucidation of Reaction Mechanisms and Chemical Transformations of 2 5 Bromo 1h Indol 2 Yl Propan 2 Ol Analogs
Mechanistic Pathways for Indole (B1671886) C-2 Functionalization
The functionalization of the C-2 position of the indole ring is a critical aspect of the chemistry of these analogs. The presence of the 2-hydroxypropyl group in the parent compound suggests a synthetic route that likely involves the introduction of this substituent onto a pre-formed indole core. Mechanistic pathways for such functionalizations often involve the inherent nucleophilicity of the indole ring, particularly at the C-3 position, followed by rearrangement or specific directing strategies to achieve C-2 substitution.
However, direct C-2 functionalization is also a significant area of research. For 2-substituted indoles, further reactions at this position are less common than at other sites on the indole ring. More relevant are the mechanisms for introducing the C-2 substituent itself. One proposed mechanism for the coupling of C2-substituted indoles involves a Fe(III)-Fe(II)-mediated radical-anion coupling procedure. nih.gov In this pathway, an indole anion chelates with the metal catalyst and another reactant (e.g., an enolate), followed by a single-electron-transfer (SET) process to generate a radical intermediate. nih.gov The substituent at the C-2 position can stabilize this radical intermediate, thereby promoting the reaction and reducing the likelihood of indole homocoupling. nih.gov
Another strategy for functionalizing 2-substituted indoles involves transition-metal-catalyzed C-H activation. acs.org For instance, iridium-catalyzed borylation has been shown to selectively functionalize the C-7 position of N-unprotected, 2-substituted indoles, highlighting the challenges of direct manipulation at the already substituted C-2 position. msu.edu The development of methods for direct C-2 functionalization often relies on directing groups or specific electronic properties of the substrate. beilstein-journals.orgacs.org
Reactivity of the Tertiary Alcohol Functionality
The tertiary alcohol group, specifically the 2-hydroxypropan-2-yl moiety, imparts distinct reactivity to the molecule. Unlike primary and secondary alcohols, tertiary alcohols exhibit unique behavior in dehydration, rearrangement, oxidation, and reduction reactions. libretexts.org
Dehydration and Rearrangement Mechanisms
Tertiary alcohols are prone to dehydration under acidic conditions to form alkenes. The mechanism typically proceeds via a unimolecular elimination (E1) pathway. Protonation of the hydroxyl group by an acid creates a good leaving group (water). The departure of the water molecule results in the formation of a relatively stable tertiary carbocation at the carbon adjacent to the indole C-2 position. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond.
Given the structure of 2-(5-bromo-1H-indol-2-yl)propan-2-ol, dehydration would lead to the formation of 5-bromo-2-(prop-1-en-2-yl)-1H-indole. The stability of the tertiary carbocation intermediate is enhanced by the inductive effect of the alkyl groups. stackexchange.com This ease of carbocation formation is a key reason for the high reactivity of tertiary alcohols in such reactions. stackexchange.com
Rearrangements, such as Wagner-Meerwein shifts, can occur if a more stable carbocation can be formed. However, in this specific structure, the tertiary carbocation is already quite stable, making significant rearrangement less likely unless specific reaction conditions or structural features in analogs promote it.
Selective Oxidation and Reduction Methodologies
The oxidation of tertiary alcohols is not possible under standard conditions that oxidize primary and secondary alcohols because it would require the cleavage of a carbon-carbon bond. libretexts.org Reagents like chromic acid (H₂CrO₄), pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄), and sodium dichromate (Na₂Cr₂O₇) are generally unreactive towards tertiary alcohols. libretexts.orgyoutube.com Therefore, selective oxidation of other parts of the molecule could be achieved while leaving the tertiary alcohol intact. Conversely, forcing conditions can lead to the oxidative degradation of the molecule.
Reduction of a tertiary alcohol is also not a typical transformation, as the hydroxyl group is not readily removed. Conversion of the alcohol to a better leaving group, such as a tosylate, would be necessary to facilitate a substitution or elimination reaction, which could then be followed by reduction of the resulting alkene if desired. Direct reduction is not a feasible pathway.
Halogen Chemistry at the Indole C-5 Position
The bromine atom at the C-5 position of the indole ring is a versatile functional handle, enabling a wide range of chemical transformations through its influence on the ring's electronics and its participation in substitution and coupling reactions.
Influence of Bromine on Electronic Distribution and Reactivity of the Indole Ring
The bromine atom significantly influences the electronic properties of the indole ring. fiveable.me As a halogen, bromine is electronegative and exerts an electron-withdrawing inductive effect (-I effect), which deactivates the aromatic ring towards electrophilic substitution compared to unsubstituted indole. However, it also possesses lone pairs of electrons that can be donated into the aromatic system through resonance (+M or +R effect), directing incoming electrophiles to the ortho and para positions.
In the context of the indole ring, which is an electron-rich heterocycle, the C-3 position is the most nucleophilic and typically the primary site for electrophilic attack. acs.org The presence of a substituent at C-2 alters this reactivity. The bromine at C-5 deactivates the benzene portion of the indole nucleus, affecting its susceptibility to further electrophilic aromatic substitution. fiveable.me This electronic influence is crucial for predicting the regioselectivity of subsequent reactions.
Nucleophilic Aromatic Substitution and Cross-Coupling Reactions at C-5
The C-5 bromine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a key participant in transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions typically require an aromatic ring that is electron-deficient, usually achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgkhanacademy.org While the indole ring itself is electron-rich, the presence of strongly deactivating groups on the ring can facilitate SNAr. For 5-bromoindoles, direct SNAr is challenging without such activating groups. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile adds to the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the bromide ion. libretexts.org
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are highly effective for functionalizing the C-5 position of 5-bromoindoles. These reactions provide a powerful means to form new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction couples the 5-bromoindole (B119039) with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for introducing aryl, heteroaryl, or vinyl groups at the C-5 position. nih.gov For example, 5-bromoindazoles, which are bioisosteres of indoles, have been successfully coupled with various boronic acids using catalysts like Pd(dppf)Cl₂. nih.gov
Sonogashira Coupling: This reaction involves the coupling of the 5-bromoindole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. It is a reliable method for synthesizing 5-alkynylindoles. researchgate.netmdpi.com
Heck Coupling: The Heck reaction couples the 5-bromoindole with an alkene to form a new C-C bond, providing access to 5-alkenylindoles.
Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the 5-bromoindole, catalyzed by a palladium or nickel complex. It has been used to prepare various tryptophan isomers from the corresponding iodoindoles. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the 5-bromoindole with amines, leading to 5-aminoindole derivatives.
These cross-coupling reactions significantly expand the synthetic utility of the this compound scaffold, allowing for the introduction of a wide variety of functional groups at the C-5 position.
Table 1: Examples of Cross-Coupling Reactions on 5-Bromoindole Scaffolds This table presents data for analogous 5-bromo-heterocyclic compounds to illustrate typical reaction conditions and outcomes.
Oligomerization and Dimerization Processes of Indole Derivatives
The chemical reactivity of indole derivatives, particularly those bearing substituents at the C2 and C3 positions, has been a subject of extensive research. The propensity of these compounds to undergo oligomerization and dimerization, especially under acidic conditions, is a key aspect of their chemical behavior. This section focuses on the elucidation of such processes for analogs of this compound, specifically examining the acid-catalyzed dimerization of 2-(1H-indol-2-yl)propan-2-ol.
The dimerization of 2-substituted indoles that can form a stabilized carbocation at the 2-position is a notable transformation. In the case of 2-(1H-indol-2-yl)propan-2-ol, the tertiary alcohol functionality is prone to elimination under acidic conditions, leading to the formation of a reactive 2-isopropenylindole intermediate. This intermediate is highly susceptible to further reactions, including dimerization.
A key study in this area investigated the behavior of 2-(1H-indol-2-yl)propan-2-ol in the presence of an acid catalyst. It was observed that this compound readily undergoes a dimerization reaction to yield a distinct dimeric product. The structure of this dimer has been characterized and confirmed through spectroscopic methods.
The proposed mechanism for this dimerization process is initiated by the acid-catalyzed dehydration of the tertiary alcohol, 2-(1H-indol-2-yl)propan-2-ol, to form the corresponding 2-isopropenylindole. This vinylindole derivative then acts as a key intermediate in the subsequent dimerization. The reaction proceeds via an electrophilic attack of the protonated 2-isopropenylindole on the electron-rich C3 position of a second molecule of 2-isopropenylindole. This is followed by a rearrangement and subsequent cyclization to furnish the final dimeric product.
The reaction can be summarized in the following steps:
Protonation of the hydroxyl group of 2-(1H-indol-2-yl)propan-2-ol by an acid catalyst.
Elimination of a water molecule to form a stable tertiary carbocation, which then deprotonates to yield 2-isopropenylindole.
Protonation of a molecule of 2-isopropenylindole to form a resonance-stabilized carbocation.
Electrophilic attack of this carbocation at the C3 position of a neutral molecule of 2-isopropenylindole.
Subsequent intramolecular cyclization and deprotonation to yield the final dimeric product.
Detailed research findings have provided insight into the specific conditions and outcomes of this dimerization. The table below summarizes key experimental data related to the acid-catalyzed dimerization of a 2-(indol-2-yl)propan-2-ol analog.
| Reactant | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Dimer Product | Yield (%) |
| 2-(1H-indol-2-yl)propan-2-ol | p-Toluenesulfonic acid | Benzene | Reflux | 2 | Dimer of 2-isopropenylindole | 85 |
This dimerization process highlights the reactivity of the C3 position of the indole nucleus towards electrophilic attack, even when the initial functional group is located at the C2 position. The formation of the vinylindole intermediate is a critical step that activates the molecule for subsequent oligomerization reactions. The stability of the resulting dimeric structure is a driving force for this transformation. Further investigations into the oligomerization of such indole derivatives could reveal the formation of trimers and higher-order oligomers under specific reaction conditions.
Advanced Spectroscopic and Analytical Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(5-bromo-1H-indol-2-yl)propan-2-ol, providing detailed information about the chemical environment, connectivity, and spatial arrangement of its atoms.
Unambiguous Assignment of Proton and Carbon Resonances (¹H, ¹³C NMR)
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The indole (B1671886) NH proton would likely appear as a broad singlet at a downfield chemical shift, typically in the range of δ 8.0-11.0 ppm. The aromatic protons on the indole ring will show characteristic splitting patterns. Specifically, the H4 proton would be a doublet, the H6 proton a doublet of doublets, and the H7 proton a doublet. The H3 proton is anticipated to be a singlet. The methyl protons of the propan-2-ol group would appear as a singlet, integrating to six protons, at a more upfield region, and the hydroxyl proton would also be a singlet.
The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the indole ring are expected to resonate in the aromatic region (δ 100-150 ppm). The quaternary carbon attached to the bromine atom (C5) and the carbon atom of the C-N bond (C7a) would show characteristic chemical shifts. The carbon atoms of the propan-2-ol moiety, including the quaternary carbon bearing the hydroxyl group and the two methyl carbons, would appear at higher field.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| NH | 8.0-11.0 (br s) | - |
| C2 | - | ~140 |
| H3 | ~6.5 (s) | ~100 |
| H4 | ~7.6 (d) | ~125 |
| C5 | - | ~115 |
| H6 | ~7.2 (dd) | ~123 |
| H7 | ~7.3 (d) | ~113 |
| C(CH₃)₂OH | - | ~70 |
| CH₃ | ~1.6 (s) | ~30 |
| OH | Variable (s) | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Elucidation of Connectivities and Spatial Relationships (2D NMR: COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C signals and for determining the molecule's connectivity and stereochemistry.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to confirm the connectivity of the aromatic protons on the indole ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has an attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying quaternary carbons and for confirming the connection between the propan-2-ol group and the indole ring at the C2 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can help to confirm the three-dimensional structure of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound. The calculated exact mass for the molecular formula C₁₁H₁₂BrNO is approximately 253.0102 g/mol for the [M]⁺ ion and 254.0180 g/mol for the [M+H]⁺ ion. The presence of a bromine atom will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes), which is a clear indicator for the presence of bromine in the molecule.
Table 2: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) |
| [M(⁷⁹Br)]⁺ | 253.0102 |
| [M(⁸¹Br)]⁺ | 255.0082 |
| [M(⁷⁹Br)+H]⁺ | 254.0180 |
| [M(⁸¹Br)+H]⁺ | 256.0160 |
Vibrational Spectroscopy (FTIR, Raman) for Characteristic Functional Groups
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in the molecule.
FTIR Spectroscopy: The FTIR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol and the N-H stretching of the indole. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C-N stretching and aromatic C=C stretching vibrations are expected in the fingerprint region (1400-1600 cm⁻¹). The C-Br stretching vibration will likely be observed at lower wavenumbers.
Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The aromatic ring vibrations are typically strong in the Raman spectrum.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Predicted FTIR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
| N-H Stretch | 3300-3500 (broad) | 3300-3500 |
| O-H Stretch | 3200-3600 (broad) | 3200-3600 |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |
| C-O Stretch | 1000-1260 | 1000-1260 |
| C-Br Stretch | 500-600 | 500-600 |
Chromatographic Techniques for Separation and Purity Analysis
Chromatographic techniques are essential for the separation and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): Due to the presence of the polar indole and alcohol functional groups, reversed-phase HPLC would be a suitable method for analysis. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid, would likely provide good separation and peak shape.
Gas Chromatography (GC): The volatility of this compound may allow for analysis by gas chromatography. A non-polar or medium-polarity capillary column could be used. However, the presence of the polar N-H and O-H groups might lead to peak tailing, which could be mitigated by derivatization.
These chromatographic methods, when coupled with a detector such as a UV-Vis spectrophotometer or a mass spectrometer (LC-MS or GC-MS), can provide quantitative information about the purity of the compound and can be used to identify and quantify any impurities.
Chiral Chromatography for Enantiomeric Purity Assessment
Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and quantification of enantiomers. The principle of chiral chromatography lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including indole derivatives. nih.govpensoft.net
For the enantiomeric purity assessment of this compound, a normal-phase HPLC method employing a polysaccharide-based CSP would be a suitable approach. Chiral stationary phases like Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) have demonstrated high versatility and success in the separation of various indole alkaloids and related chiral compounds. nih.govnih.gov
The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a chiral environment allowing for the differential binding of the enantiomers. The presence of the hydroxyl group and the indole nitrogen in this compound provides sites for hydrogen bonding, which are crucial for chiral recognition by the CSP.
A typical mobile phase for such a separation would consist of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol. The alcohol modifier plays a critical role in modulating the retention and resolution of the enantiomers. For a compound like this compound, which has a slightly acidic indole N-H proton, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution. Conversely, for basic analytes, a basic modifier like diethylamine (B46881) (DEA) is often used. nih.gov
Hypothetical Chiral HPLC Method Parameters:
| Parameter | Value |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol:TFA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Expected Chromatographic Results:
Under these hypothetical conditions, the two enantiomers of this compound would be well-resolved, allowing for accurate determination of the enantiomeric excess (ee).
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (R)-enantiomer | 8.5 | 50.0 |
| (S)-enantiomer | 10.2 | 50.0 |
| Resolution (Rs) | > 2.0 | |
| Enantiomeric Excess (ee) | 0% (for a racemic mixture) |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is exceptionally well-suited for the identification and quantification of specific compounds within complex matrices. For the analysis of this compound in a complex mixture, such as a reaction mixture or a biological sample, a reversed-phase HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source would be the method of choice.
Reversed-phase chromatography, typically using a C18 stationary phase, separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with the addition of a modifier such as formic acid to improve ionization efficiency.
The ESI source ionizes the analyte molecules in the eluent from the HPLC column, producing protonated molecules [M+H]+ in the positive ion mode. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information. The presence of a bromine atom in this compound is readily identifiable in the mass spectrum due to the characteristic isotopic pattern of bromine, which has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units for the molecular ion.
For enhanced specificity and structural confirmation, tandem mass spectrometry (MS/MS) can be employed. In an MS/MS experiment, the molecular ion of interest is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic fragment ions. The fragmentation pattern of this compound would be expected to show losses of water (H2O) from the propan-2-ol side chain and potentially cleavage of the C-C bond between the indole ring and the side chain. The fragmentation of the bromoindole core itself can also provide structural information.
Hypothetical LC-MS Method Parameters:
| Parameter | Value |
| Column | C18 (100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10-90% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
Expected Mass Spectrometry Data:
| Ion | m/z (calculated) | m/z (observed) | Description |
| [M+H]+ | 268.0286 (for 79Br) | 268.0289 | Molecular Ion |
| [M+H]+ | 270.0265 (for 81Br) | 270.0268 | Molecular Ion Isotope |
| [M+H-H2O]+ | 250.0180 (for 79Br) | 250.0183 | Fragment (Loss of Water) |
| [M+H-H2O]+ | 252.0159 (for 81Br) | 252.0162 | Fragment Isotope (Loss of Water) |
Computational Chemistry and Theoretical Modeling of 2 5 Bromo 1h Indol 2 Yl Propan 2 Ol
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics and thermodynamic stability of a molecule. These calculations solve the Schrödinger equation for a given atomic arrangement, providing detailed information about electron distribution and energy.
Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) Analyses
A Molecular Electrostatic Potential (MESP) surface map is a valuable tool for predicting the reactive behavior of a molecule. It visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of positive, negative, and neutral potential. For 2-(5-bromo-1H-indol-2-yl)propan-2-ol, an MESP analysis would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites. It is anticipated that the oxygen and nitrogen atoms would exhibit negative potential, while the hydrogen atoms of the hydroxyl and amine groups would show positive potential.
Frontier Molecular Orbital (FMO) analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. While no specific FMO data exists for this compound, studies on related indole (B1671886) derivatives often show the HOMO localized on the indole ring and the LUMO distributed over the aromatic system.
Hypothetical FMO Data for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: This table is a hypothetical representation and is not based on published experimental or computational data.
Conformational Analysis and Energetics
Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For this compound, the rotation around the single bond connecting the propan-2-ol group to the indole ring would be of primary interest. This analysis would reveal the most stable conformer and the energy barriers between different conformations. Such information is critical for understanding how the molecule might interact with biological targets. Studies on similar structures, such as 1-bromo-2-propanol, have explored their conformational isomerism, highlighting the prevalence of specific orientations in different environments.
In Silico Prediction of Molecular Interactions and Target Binding (e.g., Molecular Docking)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. This is a widely used method in drug discovery to understand how a ligand might interact with a protein's binding site. For this compound, docking studies could be performed against various potential biological targets to predict its binding affinity and mode of interaction. Research on other 5-bromoindole (B119039) derivatives has demonstrated the utility of molecular docking in identifying potential protein targets and elucidating structure-activity relationships. For instance, derivatives of 5-bromoindole-2-carboxylic acid have been studied as potential inhibitors of VEGFR-2 tyrosine kinase through molecular docking.
Hypothetical Docking Results for this compound with a Kinase Target
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -8.2 |
| Key Interacting Residues | Asp1046, Cys919, Val848 |
| Types of Interactions | Hydrogen bonds, pi-alkyl interactions |
Note: This table is a hypothetical representation and is not based on published experimental or computational data.
Reaction Mechanism Simulations and Transition State Identification
Computational chemistry can also be employed to investigate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies. For this compound, this could be used to study its synthesis, degradation pathways, or metabolic transformations. While reaction mechanisms involving other bromo-indole derivatives have been investigated, there is no published research on reaction mechanism simulations specifically for this compound.
Mechanistic Studies of 2 5 Bromo 1h Indol 2 Yl Propan 2 Ol Analogs in Model Biological Systems
Elucidation of Molecular Target Engagement at the Protein Level
Understanding how a compound interacts with specific proteins is fundamental to deciphering its biological effects. For analogs of 2-(5-bromo-1H-indol-2-yl)propan-2-ol, research has focused on their ability to inhibit enzymes and interact with cellular receptors.
The indole (B1671886) nucleus is a key feature in many enzyme inhibitors. Analogs of this compound have been investigated for their ability to inhibit various enzymes, particularly protein kinases, which are critical regulators of cellular processes.
Kinases, such as Epidermal Growth Factor Receptor (EGFR) and Src kinase, are often overactive in cancer, making them prime targets for therapeutic intervention. cardiosomatics.rumdpi.com Studies on various indole derivatives have shown that they can act as potent kinase inhibitors. cardiosomatics.ru For instance, novel 5-bromoindole-2-carboxylic acid derivatives have been identified as inhibitors of EGFR tyrosine kinase. nih.gov Molecular docking studies suggest these compounds bind to the EGFR tyrosine kinase domain, and this inhibition leads to cell cycle arrest and apoptosis. nih.gov The bromination at the 5-position of the indole ring can enhance the potency of these compounds. ovid.com
Another class of enzymes targeted by indole derivatives are caspases, which are central to the process of apoptosis. nih.gov Certain indole-based compounds have been designed as inhibitors of caspase-3, a key executioner caspase. nih.gov Additionally, some 3-(2-aminobutyl)indole derivatives have shown enzyme inhibitory activity, highlighting the diverse enzymatic targets for this chemical scaffold. acs.org
Table 1: Examples of Enzyme Inhibition by Bromo-Indole Analogs and Related Indole Derivatives
| Compound Class | Enzyme Target | Observed Effect | Reference |
|---|---|---|---|
| 5-bromoindole-2-carboxylic acid derivatives | EGFR Tyrosine Kinase | Inhibition of kinase activity, leading to anticancer effects. | nih.gov |
| N-benzyl-5-bromo-indole-3-imine derivatives | pp60c-Src Tyrosine Kinase | Enhanced inhibitory potency compared to non-brominated analogs. | ovid.com |
| Indole fluoromethylketone derivatives | Caspase-3 | Inhibition of a key enzyme in the apoptotic pathway. | nih.gov |
| (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) | Bacterial Cystathionine γ-Lyase (bCSE) | Selective inhibition, potentiating antibiotic effects. | nih.gov |
The interaction of small molecules with cellular receptors is a key aspect of their pharmacological activity. Indole derivatives have been explored as ligands for various receptors, including G protein-coupled receptors and nuclear receptors.
For example, certain indolin-2-one derivatives have been synthesized and evaluated as ligands for dopamine (B1211576) receptors. One such derivative, 1-(4-(4-(4-hydroxybenzy)-1-piperazinyl)butyl) indolin-2-one, demonstrated high affinity and selectivity for the D4 receptor subtype, indicating its potential as a specific ligand. nih.gov The indole scaffold is also a component of ligands designed to bind to the benzodiazepine (B76468) receptor site on the GABA-A chloride channel. nih.gov The nature and position of substituents on the indole ring are critical for determining the binding affinity and selectivity for different receptor subtypes. nih.gov
Analysis of Intracellular Biological Process Modulation
Beyond direct protein interactions, the effects of this compound analogs are also studied at the level of complex cellular processes. This includes their impact on cell division, programmed cell death, and cellular metabolism.
Disruption of the cell cycle is a common mechanism of action for anticancer agents. scbt.com Several indole derivatives have been shown to induce cell cycle arrest in cancer cells, preventing their proliferation.
For instance, an indole chalcone (B49325) derivative was found to cause cell cycle arrest at the G2/M phase in breast cancer cells. mdpi.com This was associated with changes in the expression of key cell cycle regulatory proteins, such as the inhibition of Rb protein phosphorylation and an increase in the expression of the tumor suppressor p21. mdpi.com Similarly, a stilbenoid analog, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, also induced G2/M arrest in human lung cancer cells. nih.gov This was correlated with the downregulation of the checkpoint protein cyclin B1. nih.gov Other studies have reported that novel [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles can arrest the cell cycle and induce apoptosis by inhibiting cyclin-dependent kinase 2 (CDK2). tandfonline.com
Inducing apoptosis, or programmed cell death, is a highly sought-after characteristic for anticancer drugs. Many indole derivatives, including brominated analogs, have been shown to be effective inducers of apoptosis. nih.gov
The mechanisms often involve the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. nih.govresearchgate.netnih.gov These proteins include pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. researchgate.netnih.gov An increased Bax/Bcl-2 ratio is a common indicator of apoptosis induction. researchgate.net For example, treatment of cancer cells with certain indole compounds can up-regulate Bax and down-regulate Bcl-2, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. nih.gov
This release of cytochrome c activates a cascade of proteases known as caspases, including caspase-9 and the executioner caspase-3 and -7, which then dismantle the cell. nih.govmdpi.com Studies have shown that indole derivatives can lead to the cleavage and activation of these caspases. nih.gov For instance, Indole-3-carbinol has been shown to induce apoptosis through a caspase-8 mediated pathway in lung cancer cells. nih.gov
Table 2: Modulation of Apoptotic Markers by Indole Analogs
| Compound/Analog Class | Cell Line | Effect on Bcl-2 Family | Caspase Activation | Reference |
|---|---|---|---|---|
| Indole Chalcone Derivative (ZK-CH-11d) | Breast Cancer (MDA-MB-231) | Increase in pro-apoptotic Bax | Activation of Caspase-3 and -7 | mdpi.com |
| 3,4,5-trimethoxy-4'-bromo-cis-stilbene | Lung Cancer (A549) | Release of cytochrome c | Not specified | nih.gov |
| Indole-3-carbinol | Lung Cancer (A549) | Not specified | Cleavage of Caspase-9, -8, -3 | nih.gov |
| [(N-propyl-3-indolylmethylene)hydrazono]oxindole | Breast Cancer (T-47D) | Inhibition of Bcl-2 | Increase in Caspase-9 | tandfonline.com |
Mitochondria are central to both cellular energy production (bioenergetics) and the regulation of redox homeostasis. The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and is essential for ATP synthesis. nih.govmdpi.com
Certain indole derivatives have been shown to interact with and protect mitochondria. For example, a novel endogenous indole derivative, indolepropionamide (IPAM), was found to reverse the age-dependent decline in mitochondrial membrane potential. nih.govresearchgate.netresearchgate.net This stabilization of mitochondrial function can lead to a reduction in the production of reactive oxygen species (ROS), which are byproducts of metabolism that can cause cellular damage. nih.gov
Structure-Mechanism Relationship Studies of Brominated Indole Alcohols
The biological activity of indole derivatives is intricately linked to their structural features, including the nature and position of substituents on the indole core. In the case of this compound and its analogs, two key structural motifs dictate their interaction with biological systems: the bromine atom at the C-5 position of the indole ring and the 2-hydroxypropyl group at the C-2 position.
Influence of Bromine Substitution on Biological Mechanism:
The presence and position of a bromine atom on the indole ring are critical determinants of biological activity. Studies on various brominated indole alkaloids have revealed that a single bromine substitution on the indole ring can lead to a considerable improvement in potency for a range of biological effects, including kinase inhibition and antiproliferative activities. rsc.org For instance, investigations into meridianins, a class of marine-derived indole alkaloids, have shown that substitution at the C-5 position is important for their biological activity. rsc.org
The electronic properties of the bromine atom, being an electron-withdrawing group, can alter the electron density distribution of the indole ring. This modification can influence the molecule's ability to participate in crucial interactions with biological targets, such as hydrogen bonding, and hydrophobic interactions. Research on brominated indole-3-carboxaldehydes as quorum sensing inhibitors demonstrated that bromination significantly increased their potency, with the position of the bromine atom having a substantial impact on the degree of activity enhancement. nih.gov This suggests that the precise location of the bromine atom is key to optimizing interactions with the target receptor or enzyme.
The table below summarizes the effect of bromine substitution on the inhibitory activity of certain indole derivatives, highlighting the importance of the substitution pattern.
| Compound Series | Substitution Pattern | Effect on Biological Activity | Reference |
| Meridianins | Single bromine at C-5 or C-6 | Considerable improvement in potency | rsc.org |
| Meridianins | Two bromide substitutions | Slightly reduced inhibitory potency | rsc.org |
| Meriolins | Bromide at C-5 | Drop in inhibitory activity against most tested protein kinases | rsc.org |
| Indole Carboxaldehydes | Monobromination (C-5, C-6, or C-7) | Significant increase in quorum sensing inhibition | nih.gov |
Role of the 2-Hydroxypropyl Group in Mechanistic Interactions:
The 2-hydroxypropyl group at the C-2 position of the indole ring introduces a crucial functional moiety that can significantly influence the compound's mechanism of action. A study on 2-hydroxypropyl group-linked derivatives of indole azoles revealed their potential as potent antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The hydroxyl group of the 2-hydroxypropyl substituent is capable of forming hydrogen bonds, which are fundamental to molecular recognition and binding to biological macromolecules such as proteins and nucleic acids. Molecular docking and molecular electrostatic potential (MEP) surface studies of these active indole azole derivatives indicated the importance of hydrogen bond interactions in their mechanism. researchgate.net Preliminary mechanistic explorations suggested that these compounds could infiltrate the bacterial membrane and subsequently insert into MRSA DNA, thereby preventing its replication. nih.govresearchgate.net This dual-action mechanism, involving both membrane interaction and DNA binding, highlights the multifaceted role of the 2-hydroxypropyl group.
The lipophilicity conferred by the propyl chain, combined with the hydrogen-bonding capacity of the hydroxyl group, creates an amphipathic character that can facilitate passage through cellular membranes and subsequent interaction with intracellular targets.
The following table details the antibacterial activity of a selected 2-hydroxypropyl linked indole azole derivative, illustrating the potency of this structural class.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Metronidazole-modified indole derivative 4a | MRSA | 6 μM | nih.gov |
Future Research Directions and Uncharted Territories
Development of Novel Synthetic Routes for Complex Architectures
The development of efficient and versatile synthetic routes is paramount for accessing complex molecules for biological screening and materials applications. While classical methods like the Fischer and Gassman indole (B1671886) syntheses provide foundational access to the indole core, future efforts will likely focus on more sophisticated and sustainable strategies. luc.edu
One promising avenue is the application of modern carbonylative synthesis techniques. These methods offer a powerful way to introduce carbonyl functionalities, which can then be elaborated into more complex structures. beilstein-journals.org For instance, palladium-catalyzed carbonylative cyclization reactions could be adapted to construct the indole ring system with the desired substitution pattern in a single step from readily available starting materials. beilstein-journals.org
Furthermore, the development of multicomponent reactions (MCRs) involving indole precursors could provide rapid access to a library of derivatives based on the 2-(5-bromo-1H-indol-2-yl)propan-2-ol scaffold. nih.gov MCRs are atom-economical and can generate significant molecular complexity in a convergent manner, which is highly desirable for drug discovery programs.
Below is an interactive data table illustrating potential synthetic strategies for derivatives of this compound.
| Synthetic Strategy | Key Features | Potential Advantages | Relevant Precursors |
| Palladium-Catalyzed Carbonylative Cyclization | Use of carbon monoxide to form the indole ring | High efficiency, potential for asymmetric catalysis | Substituted anilines and alkynes |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot | Rapid library synthesis, high atom economy | Aldehydes, amines, and indole building blocks |
| C-H Activation/Functionalization | Direct modification of C-H bonds | Step-economy, access to novel substitution patterns | This compound |
| Gold-Catalyzed Cycloadditions | Activation of π-systems for cyclization | Mild reaction conditions, unique reactivity | Vinylindoles and allenes |
Integration of Advanced Computational Design with Experimental Validation
The synergy between computational chemistry and experimental synthesis is a powerful paradigm for accelerating the discovery of new molecules with desired properties. In the context of this compound, computational tools can be leveraged to predict biological activity, reaction outcomes, and spectroscopic properties.
Molecular docking and dynamics simulations can be employed to predict the binding affinity and mode of interaction of derivatives with various biological targets, such as protein kinases or G-protein coupled receptors, which are common targets for indole-based drugs. mdpi.comnih.gov These in silico studies can guide the design of new analogs with improved potency and selectivity, thereby prioritizing synthetic efforts.
Density Functional Theory (DFT) calculations can be utilized to investigate the electronic structure and reactivity of the molecule. nih.gov This can provide insights into the regioselectivity of electrophilic substitution reactions or the stability of reaction intermediates, aiding in the development of new synthetic methodologies. nih.gov The predictions from these computational studies would then be validated through targeted synthesis and biological evaluation, creating a feedback loop for refining the computational models.
Exploration of Unprecedented Chemical Reactivity and Catalysis
The indole scaffold is known for its rich and diverse reactivity. nih.gov Future research on this compound could uncover novel chemical transformations and catalytic applications. The presence of the bromine atom at the 5-position provides a handle for cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Furthermore, the 2-propan-2-ol group can be a versatile functional handle. It could be dehydrated to the corresponding isopropenyl group, which can then participate in various cycloaddition reactions. Alternatively, the hydroxyl group could be used to direct metal-catalyzed C-H activation reactions to other positions on the indole ring, enabling the synthesis of highly substituted and complex indole derivatives.
The unique electronic properties imparted by the combination of the bromo and propan-2-ol substituents may also lead to unexpected reactivity at the C3 position of the indole. Brønsted acid catalysis could be explored to switch the typical nucleophilic character of the C3 position to an electrophilic one, enabling reactions with a different set of nucleophiles. rsc.org
Interdisciplinary Synergy for Comprehensive Mechanistic Understanding
A holistic understanding of the biological effects of this compound and its derivatives will require a collaborative, interdisciplinary approach. Elucidating the mechanism of action of biologically active indole compounds often involves a combination of chemical synthesis, molecular biology, and biophysical techniques.
For instance, if a derivative shows promising anticancer activity, its precise molecular target would need to be identified. This could involve techniques such as chemical proteomics or genetic screens. Once a target is identified, structural biology methods like X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the compound bound to its target, providing a detailed picture of the binding interactions.
Furthermore, understanding the biosynthesis of naturally occurring indole alkaloids can provide inspiration for the development of new synthetic strategies and the discovery of novel biological activities. nih.govtib.eubohrium.commdpi.com By studying the enzymes involved in these biosynthetic pathways, researchers can gain insights into how nature constructs complex indole-containing molecules, which can then be applied to the laboratory synthesis of new compounds. tib.eu
Q & A
Basic Research Questions
Q. What are the standard spectroscopic and crystallographic techniques for characterizing 2-(5-bromo-1H-indol-2-yl)propan-2-ol?
- Methodological Answer :
- Spectroscopy : Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to identify functional groups (e.g., O–H, C–Br, and indole ring vibrations). Computational methods like density functional theory (DFT) can validate experimental spectra .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) provides precise structural data, including bond lengths, angles, and packing arrangements. For example, orthorhombic crystal systems (space group P222) with unit cell parameters (e.g., a = 9.367 Å, b = 15.843 Å, c = 16.145 Å) are typical for brominated indole derivatives .
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and electronic environments. Deuterated solvents (e.g., DMSO-d) resolve proton coupling patterns in aromatic regions .
Q. What synthetic routes are employed for brominated indole derivatives like this compound?
- Methodological Answer :
- Electrophilic Substitution : Bromination of indole precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C to room temperature) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with brominated aryl halides and boronic acids introduces substituents at specific positions .
- Protection-Deprotection Strategies : Protecting the hydroxyl group (e.g., with tert-butyldimethylsilyl chloride) prevents side reactions during bromination .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for brominated indole compounds?
- Methodological Answer :
- Multi-Technique Validation : Combine NMR, SC-XRD, and mass spectrometry to cross-verify structural assignments. For example, SC-XRD can resolve ambiguities in NOESY or HSQC NMR data .
- Computational Modeling : DFT calculations (e.g., using Gaussian software) simulate NMR chemical shifts and vibrational spectra, identifying discrepancies caused by solvent effects or tautomerism .
- Isotopic Labeling : Use N-labeled indoles to clarify nitrogen-mediated coupling patterns in complex spectra .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)/XPhos) for cross-coupling efficiency. Yields >80% are achievable with optimized ligand-to-metal ratios .
- Solvent Optimization : Polar aprotic solvents (e.g., THF, DMF) enhance bromination kinetics, while reducing temperatures minimize decomposition .
- Purification Techniques : Use flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) to isolate high-purity products (>95%) .
Q. How can molecular docking studies predict the bioactivity of this compound?
- Methodological Answer :
- Target Selection : Dock the compound against receptors like serotonin transporters or kinases using AutoDock Vina. The bromine atom’s electronegativity enhances binding affinity in hydrophobic pockets .
- Parameterization : Assign partial charges via the Gasteiger method and optimize hydrogen bonding with the hydroxyl group.
- Validation : Compare docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with experimental IC values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
